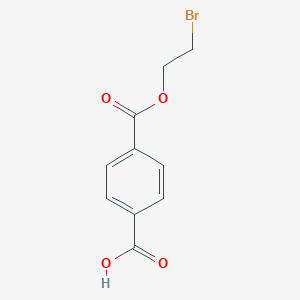

Terephthalic acid mono(2-bromoethyl) ester

Description

Properties

IUPAC Name |

4-(2-bromoethoxycarbonyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c11-5-6-15-10(14)8-3-1-7(2-4-8)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQFCKVQQFAJQCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427382 | |

| Record name | Terephthalic acid mono(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173550-97-5 | |

| Record name | Terephthalic acid mono(2-bromoethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The esterification proceeds via nucleophilic acyl substitution, where the hydroxyl group of 2-bromoethanol attacks the carbonyl carbon of terephthalic acid. Sulfuric acid () or p-toluenesulfonic acid (PTSA) are commonly employed as catalysts, typically at concentrations of 1–5 mol% relative to the acid. The reaction is conducted under reflux conditions (110–140°C) in an inert solvent such as toluene or xylene to azeotropically remove water, driving the equilibrium toward ester formation.

Key Parameters:

Optimization Strategies

-

Catalyst Selection: PTSA offers advantages over , including reduced side reactions (e.g., sulfonation) and easier separation.

-

Solvent-Free Systems: Recent advancements utilize microwave-assisted esterification under solvent-free conditions, reducing reaction times to 2–4 hours with comparable yields.

High-Pressure Non-Catalytic Esterification

An alternative method, derived from patents for monoalkyl terephthalate synthesis, involves high-pressure, non-catalytic esterification. While originally developed for n-butanol derivatives, this approach is adaptable to 2-bromoethanol.

Reaction Setup and Conditions

Terephthalic acid and 2-bromoethanol are heated in a sealed autoclave at 250–300°C under pressures of 25–590 atmospheres. The absence of a catalyst simplifies purification but necessitates precise control of temperature and stoichiometry to avoid thermal degradation.

Key Parameters:

Advantages and Limitations

-

Advantages: Eliminates catalyst removal steps, reducing post-reaction processing.

-

Limitations: Requires specialized equipment for high-pressure operations and risks bromoethanol decomposition at elevated temperatures.

Comparative Analysis of Preparation Methods

| Parameter | Acid-Catalyzed Method | High-Pressure Method |

|---|---|---|

| Catalyst | /PTSA | None |

| Temperature | 110–140°C | 250–300°C |

| Pressure | Ambient | 25–590 atm |

| Reaction Time | 6–12 hours | 1–3 hours |

| Yield | 65–85% | 44–76% |

| Byproducts | Diester, sulfonated side-products | Diester, decomposition products |

| Equipment Complexity | Moderate | High |

Table 1: Comparative evaluation of synthesis methods.

Purification and Characterization

Isolation Techniques

Chemical Reactions Analysis

Types of Reactions

Terephthalic acid mono(2-bromoethyl) ester can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the ester can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: The ester can be oxidized to form corresponding carboxylic acids or other oxidized products.

Reduction Reactions: The ester group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are often used under acidic or neutral conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include various substituted esters or alcohols.

Oxidation Reactions: Products include carboxylic acids or other oxidized compounds.

Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Chemistry

Terephthalic acid mono(2-bromoethyl) ester serves as an intermediate in the synthesis of various organic compounds and polymers. Its bromine atom allows for substitution reactions, facilitating the formation of diverse chemical derivatives, which are crucial in organic synthesis.

Biology

In biological research, this compound is employed to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate for hydrolysis by carboxylesterases, contributing to the understanding of PET degradation mechanisms .

Medicine

The compound is investigated for potential applications in drug delivery systems and as a building block for pharmaceutical compounds. Its properties may enable the development of targeted therapies, enhancing the efficacy of drug formulations.

Industry

This compound is utilized in producing specialty chemicals and materials, including fire-resistant fibers and resins. Its incorporation into polymer matrices enhances material properties, making it suitable for various industrial applications .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Bromine can be replaced by nucleophiles (e.g., hydroxide). |

| Oxidation Reactions | Can be oxidized to form carboxylic acids. |

| Reduction Reactions | The ester group can be reduced to form alcohols. |

Table 2: Applications Across Different Fields

| Field | Application Description |

|---|---|

| Chemistry | Intermediate for organic synthesis |

| Biology | Study of enzyme-catalyzed reactions |

| Medicine | Drug delivery systems |

| Industry | Production of fire-resistant materials |

Case Studies

Case Study 1: Enzyme-Catalyzed Reactions

Research has demonstrated that this compound can be hydrolyzed by Thermobifida fusca, an enzyme involved in PET degradation. This study highlighted the compound's role in understanding enzymatic pathways and potential biotechnological applications in waste management .

Case Study 2: Drug Delivery Systems

Investigations into the use of this compound in drug delivery systems have shown promising results in enhancing bioavailability and targeted delivery of therapeutic agents. The structural properties allow for modifications that can improve solubility and stability in biological environments.

Mechanism of Action

The mechanism of action of terephthalic acid mono(2-bromoethyl) ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release terephthalic acid and 2-bromoethanol, which can further participate in various biochemical and chemical reactions. The bromine atom in the ester can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between terephthalic acid mono(2-bromoethyl) ester and related compounds:

*Calculated based on formula C₁₀H₉BrO₄.

Physical and Chemical Properties

- Hydrolytic Stability : Bromoethyl ester is expected to exhibit lower stability compared to hydroxyethyl or alkyl esters due to bromine’s electron-withdrawing effects. Aromatic esters like MHET also show low hydrolytic stability .

- Thermal Properties: Diglycidyl esters of TPA exhibit glass transition temperatures (Tg) comparable to bisphenol-A epoxy resins (~150°C) . Methyl and ethylhexyl esters likely have lower Tg values due to flexible alkyl chains.

- Biodegradability : MHET and BHET are biodegradable via PETase/MHETase pathways , whereas bromoethyl esters may resist enzymatic cleavage due to halogenation.

Key Research Findings and Data Gaps

Critical Insights

- Bromine substitution in terephthalic acid esters introduces reactivity but compromises hydrolytic stability and biodegradability.

- Enzymatic degradation pathways favor hydroxyethyl esters (MHET/BHET), while halogenated analogs may persist in the environment .

- Bulky substituents (e.g., ethylhexyl) enhance plasticizer efficacy but reduce thermal stability .

Data Limitations

- No direct studies on this compound were found in the evidence. Properties are inferred from structural analogs.

- Thermal and mechanical data (e.g., Tg, tensile strength) for bromoethyl ester remain uncharacterized.

Biological Activity

Terephthalic acid mono(2-bromoethyl) ester (CAS No. 173550-97-5) is an organic compound derived from terephthalic acid, featuring a bromoethyl group that influences its biological activity. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential applications and interactions with biological systems.

Chemical Structure and Properties

- Molecular Formula : C10H9BrO4

- Molecular Weight : 273.08 g/mol

- Physical State : Solid

- Solubility : Poorly soluble in water; soluble in organic solvents

This compound acts primarily as a substrate in enzyme-catalyzed reactions. Its hydrolysis by carboxylesterases leads to the formation of smaller molecules, which can be further metabolized within biological systems. The compound's interaction with enzymes such as those from Thermobifida fusca is crucial for its biological activity, particularly in the context of polyethylene terephthalate (PET) degradation pathways.

Biological Applications

- Enzyme-Catalyzed Reactions : The compound is utilized in studies focusing on metabolic pathways and enzyme kinetics. It serves as a model substrate for understanding the hydrolysis mechanisms of similar esters.

- Drug Delivery Systems : Research indicates potential applications in drug delivery due to its ability to modify the release profiles of pharmaceutical compounds.

- Polymer Synthesis : It is employed as an intermediate in synthesizing various polymers and specialty chemicals, highlighting its industrial relevance.

Toxicity and Safety Profile

The safety data for this compound suggests it may cause skin and eye irritation upon exposure. Additionally, respiratory irritation has been noted, necessitating caution during handling. Toxicological studies indicate that while the compound exhibits low acute toxicity (LD50 > 1 g/kg in mice), further research is required to fully understand its chronic effects and environmental impact .

Case Study 1: Enzyme Interaction

A study investigated the hydrolysis of this compound by carboxylesterases from Thermobifida fusca. The results demonstrated that the compound serves as an effective substrate, leading to significant product formation under optimized conditions (pH 7.0, 37°C). The kinetics were characterized by Michaelis-Menten parameters indicating a high affinity for the enzyme, suggesting its utility in biodegradation processes of PET.

Case Study 2: Drug Delivery Applications

Research into the use of terephthalic acid derivatives in drug delivery systems showed that modifying drug compounds with this ester enhanced their solubility and bioavailability. In vitro studies demonstrated improved release rates compared to unmodified drugs, indicating potential for therapeutic applications .

Comparative Analysis of Biological Activities

| Compound | Biological Activity | Applications | Toxicity Level |

|---|---|---|---|

| This compound | Enzyme substrate; drug delivery | Polymer synthesis; metabolic studies | Low (LD50 > 1 g/kg) |

| Terephthalic Acid | Precursor for PET; low toxicity | Plastics manufacturing | Low (LD50 > 1 g/kg) |

| Di-n-octyl Phthalate | Endocrine disruptor; plasticizer | Industrial applications | Moderate (LD50 varies) |

Q & A

Basic Research Questions

Q. What are the optimal methodologies for synthesizing terephthalic acid mono(2-bromoethyl) ester in laboratory settings?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification. React terephthalic acid with 2-bromoethanol in a 1:1 molar ratio under reflux conditions using sulfuric acid or p-toluenesulfonic acid as a catalyst. Monitor reaction progress via thin-layer chromatography (TLC). Purify the product via recrystallization or column chromatography to isolate the monoester .

- Key Data : Typical yields range from 60–75% under reflux at 110–130°C for 6–8 hours.

Q. How can researchers distinguish between mono- and di-esterified products during synthesis?

- Methodological Answer : Use H NMR spectroscopy to identify the monoester:

- The monoester retains one carboxylic acid proton (δ 12–13 ppm) absent in the diester.

- The 2-bromoethyl group shows a triplet for -CHBr (δ 3.5–3.7 ppm) and a quartet for the adjacent -CH-O (δ 4.3–4.5 ppm).

- Confirm purity via elemental analysis (C, H, Br) and FT-IR (ester C=O stretch at ~1720 cm) .

Q. What safety protocols are critical when handling brominated terephthalate esters?

- Methodological Answer :

- Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Wear nitrile gloves and eye protection due to the compound’s potential skin/eye irritation.

- Store in amber glass vials at 4°C to prevent light-induced degradation .

Advanced Research Questions

Q. How does the bromoethyl substituent influence nucleophilic substitution reactivity in polymer precursor applications?

- Methodological Answer : The bromine atom acts as a leaving group, enabling nucleophilic substitution (e.g., with amines or thiols). Design experiments using:

- Kinetic Studies : Vary nucleophile concentration (e.g., sodium azide) in DMF at 60°C and monitor reaction via HPLC.

- Product Analysis : Characterize substituted derivatives (e.g., azidoethyl ester) via C NMR and high-resolution mass spectrometry (HRMS) .

Q. Can PET-degrading enzymes (e.g., PETase from Ideonella sakaiensis) hydrolyze brominated terephthalate esters?

- Methodological Answer : Test enzymatic activity by incubating the compound with purified PETase/MHETase at 30°C (pH 7.0). Monitor hydrolysis products (e.g., terephthalic acid and 2-bromoethanol) via LC-MS.

- Control : Compare with non-brominated analogs (e.g., mono(2-hydroxyethyl) terephthalate).

- Data Interpretation : Reduced hydrolysis rates may indicate steric hindrance from bromine .

Q. How can researchers resolve contradictions in catalytic efficiency between antimony-based and titanium-based polycondensation catalysts for brominated ester derivatives?

- Methodological Answer :

- Experimental Design : Perform parallel reactions with SbO vs. Ti(OBu) under identical conditions (280°C, vacuum).

- Analysis : Use gel permeation chromatography (GPC) to compare polymer molecular weights.

- Findings : Antimony catalysts may yield higher Mn (20,000–30,000 Da) but pose toxicity concerns .

Q. What computational strategies predict the binding affinity of brominated esters to esterase enzymes?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the crystal structure of PETase (PDB: 5XH3).

- Parameters : Compare binding energies (ΔG) of brominated vs. non-brominated esters.

- Validation : Correlate in silico results with in vitro enzymatic assays .

Q. How can LC-MS be optimized to detect trace degradation products of brominated terephthalate esters in environmental samples?

- Methodological Answer :

- Sample Prep : Use solid-phase extraction (C18 columns) to concentrate analytes.

- LC Conditions : Reverse-phase C18 column, gradient elution with 0.1% formic acid in water/acetonitrile.

- MS Settings : Electrospray ionization (ESI-) for terephthalic acid (m/z 165) and 2-bromoethanol (m/z 124) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.